molecular formula C19H20FN3 B1623177 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile CAS No. 61085-37-8

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile

Cat. No.: B1623177
CAS No.: 61085-37-8
M. Wt: 309.4 g/mol
InChI Key: GBJAQCLSQLBKOW-UHFFFAOYSA-N
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Description

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile (CAS 61085-37-8) is a piperidine-based chemical compound with a molecular formula of C19H20FN3 and a molecular weight of 309.38 g/mol . This compound serves as an important precursor in the synthesis of porphyrin-fentanyl conjugates, which are investigated for use in advanced cancer therapies such as Photodynamic Therapy (PDT) and Boron Neutron Capture Therapy (BNCT) for brain tumors . A significant research value of these conjugates is their potential to cross the blood-brain barrier (BBB), a major obstacle in treating brain tumors. This is facilitated by the affinity of fentanyl derivatives for opioid receptors that are highly expressed in the BBB . Crystallographic studies confirm the piperidine ring in a chair conformation, with the C≡N group in an axial position and the anilino and benzyl groups equatorial . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-benzyl-4-(4-fluoroanilino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H20FN3/c20-17-6-8-18(9-7-17)22-19(15-21)10-12-23(13-11-19)14-16-4-2-1-3-5-16/h1-9,22H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJAQCLSQLBKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)NC2=CC=C(C=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209956
Record name 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile
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Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61085-37-8
Record name 4-[(4-Fluorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile
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Record name 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile
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Record name 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile
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Record name 1-benzyl-4-[(4-fluorophenyl)amino]piperidine-4-carbonitrile
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Record name 1-BENZYL-4-((4-FLUOROPHENYL)AMINO)PIPERIDINE-4-CARBONITRILE
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Preparation Methods

Core Piperidine Ring Formation

The piperidine scaffold serves as the foundational structure for this compound. Two primary strategies dominate the literature for constructing substituted piperidines relevant to this target:

Aza-Michael Cyclization

Divinyl ketones undergo double aza-Michael additions with primary amines to yield 4-piperidones. For example, benzylamine reacts with divinyl ketones under manganese dioxide-mediated conditions to form N-benzyl-4-piperidones in moderate yields (58–72%). This method is atom-efficient and allows for stereochemical control when chiral amines like S-α-phenylethylamine are employed. The resulting 4-piperidone intermediates are pivotal for subsequent functionalization.

Staudinger-Ring Expansion Approach

A five-step protocol involving β-lactam synthesis via the Staudinger reaction, reduction to azetidines, and ring expansion with potassium cyanide (KCN) provides access to piperidine-4-carbonitriles. For instance, cis-1-allyl-5-benzyloxy-3,3-dimethylpiperidine-4-carbonitrile was synthesized using this method, demonstrating the compatibility of nitrile groups with the ring-expansion process.

Introduction of the Benzyl Group

N-Benzylation is typically achieved early in the synthesis to avoid interference with subsequent reactions. Two methods are prevalent:

Alkylation of Piperidine Intermediates

4-Piperidone derivatives react with benzyl halides (e.g., benzyl bromide) in the presence of bases like potassium carbonate to yield N-benzyl-4-piperidones. Patent CN105693596A details such a route, where 4-piperidone is alkylated with benzyl chloride under refluxing ethanol. This method achieves yields exceeding 85% and is scalable for industrial production.

Direct Use of Benzylamine in Cyclization

Incorporating benzylamine as the amine component in aza-Michael cyclizations eliminates the need for post-cyclization alkylation. For example, divinyl ketones react with benzylamine to directly furnish N-benzyl-4-piperidones, streamlining the synthesis.

The simultaneous introduction of the nitrile and 4-fluorophenylamino groups at the 4-position requires careful sequence planning.

Cyanide Installation

4-Piperidones are converted to 4-carbonitriles via cyanohydrin formation and dehydration. Treating 1-benzyl-4-piperidone with trimethylsilyl cyanide (TMSCN) and a Lewis acid (e.g., BF₃·OEt₂) generates the cyanohydrin intermediate, which undergoes acid-catalyzed dehydration to yield 1-benzyl-4-cyanopiperidine. This step typically achieves 65–78% yields.

Amination Strategies

Introducing the 4-fluorophenylamino group poses challenges due to the steric and electronic effects of the pre-existing nitrile. Two approaches have been explored:

Nucleophilic Substitution

Activating the 4-position via oxidation to a ketone or installation of a leaving group (e.g., hydroxyl or tosylate) enables displacement with 4-fluoroaniline. For example, 1-benzyl-4-cyanopiperidine-4-ol, generated by partial hydrolysis of the nitrile, reacts with 4-fluoroaniline under Mitsunobu conditions (DIAD, PPh₃) to afford the target compound in 42% yield.

Reductive Amination

Condensation of 1-benzyl-4-piperidone with 4-fluoroaniline in the presence of sodium cyanoborohydride (NaBH₃CN) introduces the amino group prior to cyanide installation. However, this method suffers from competing over-alkylation and requires rigorous stoichiometric control.

Integrated Synthetic Routes

Combining these strategies, two optimized pathways emerge:

Route A: Aza-Michael-Cyanidation-Amination

  • Aza-Michael Cyclization : Divinyl ketone + benzylamine → N-benzyl-4-piperidone (72% yield).
  • Cyanidation : TMSCN/BF₃·OEt₂ → 1-benzyl-4-cyanopiperidine (68% yield).
  • Amination : Mitsunobu reaction with 4-fluoroaniline → target compound (42% yield).
    Total Yield : ~20.5%.

Route B: Staudinger-Ring Expansion-Amination

  • Staudinger Reaction : Divinyl ketone + benzylamine-derived imine → β-lactam (61% yield).
  • Ring Expansion : KCN → 1-benzyl-4-cyanopiperidine (55% yield).
  • Amination : Copper-catalyzed coupling with 4-fluoroaniline → target compound (38% yield).
    Total Yield : ~12.8%.

Comparative Analysis of Methods

Parameter Route A Route B
Total Yield 20.5% 12.8%
Stereochemical Control Moderate High
Scalability Industrial Laboratory
Purification Challenges Low High

Route A offers superior yields and scalability, making it preferable for bulk synthesis. Route B, while lower-yielding, provides better stereochemical outcomes for chiral variants.

Challenges and Optimization Opportunities

  • Cyanide Stability : The nitrile group may hydrolyze under acidic or basic conditions, necessitating neutral pH workups.
  • Diastereomer Separation : Chiral substrates require chromatographic resolution, which can be mitigated using enantioselective catalysts.
  • Regioselectivity : Competing reactions at the 3- and 4-positions of piperidine necessitate careful temperature control (0–5°C).

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Para-substituted derivatives (e.g., 4-fluoro) often exhibit superior receptor affinity compared to ortho-substituted analogs (e.g., 2-chloro), likely due to reduced steric hindrance .
  • Amino Group Modifications: Replacing the anilino group with a methylamino group (as in 953-79-7) reduces molecular weight and hydrophobicity (LogP: 1.65 vs. ~2.5 for fluorophenyl analogs) .

Physicochemical and Analytical Properties

  • Chromatographic Behavior: The target compound and its 3-chlorophenyl analog are analyzed via reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid mobile phases. Fluorine’s polarity may reduce retention time compared to chlorine-substituted analogs . 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile exhibits a shorter retention time due to its lower molecular weight and hydrophobicity .

Biological Activity

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carbonitrile, also known by its CAS number 61085-37-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H20FN3
  • Molecular Weight : 313.38 g/mol
  • IUPAC Name : this compound

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, piperidine derivatives have shown cytotoxic effects against various cancer cell lines. Notably, compounds derived from piperidine have been evaluated for their ability to induce apoptosis in tumor cells.

Case Study: Cytotoxicity in FaDu Cells

A study demonstrated that a related piperidine compound exhibited better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. The structure–activity relationship (SAR) analysis revealed that the three-dimensional structure of these compounds enhances their interaction with protein binding sites, which is crucial for their anticancer efficacy .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as IKKb, which is critical for NF-kB activation.
  • Induction of Apoptosis : The compound may promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Some piperidine derivatives are known to induce cell cycle arrest in cancer cells, preventing proliferation.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with a piperidine moiety may also possess neuroprotective properties. For instance, certain derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

Research Findings

A study highlighted that a related piperidine compound showed dual inhibition of AChE and BuChE, which could be beneficial in treating Alzheimer’s disease by improving cholinergic transmission .

Data Summary Table

Activity TypeCompound EffectReference
AnticancerInduces apoptosis in FaDu cells
Enzyme InhibitionInhibits AChE and BuChE
Cell Cycle ArrestPrevents proliferation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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